molecular formula C3H8ClO4P B13166179 (2R)-3-chloro-2-hydroxypropylphosphonic acid

(2R)-3-chloro-2-hydroxypropylphosphonic acid

Cat. No.: B13166179
M. Wt: 174.52 g/mol
InChI Key: MTHUXSANBRAURH-VKHMYHEASA-N
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Description

[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 3-chloro-2-hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-chloro-1,2-propanediol and phosphorous acid.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

    Product Isolation: The resulting [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.

    Esterification: The phosphonic acid group can form esters with alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution: Products include [(2R)-3-hydroxy-2-hydroxypropyl]phosphonic acid and [(2R)-3-amino-2-hydroxypropyl]phosphonic acid.

    Oxidation: Products include [(2R)-3-chloro-2-oxopropyl]phosphonic acid.

    Reduction: Products include [(2R)-3-chloro-2-methylpropyl]phosphonic acid.

Scientific Research Applications

[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be compared with other similar compounds, such as:

    Fosfomycin: A phosphonic acid antibiotic with a similar structure but different biological activity.

    Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters, which have different chemical properties and applications.

    Phosphinic Acid Derivatives: Compounds like phosphinic acid, which have distinct reactivity and uses.

Properties

Molecular Formula

C3H8ClO4P

Molecular Weight

174.52 g/mol

IUPAC Name

[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid

InChI

InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1

InChI Key

MTHUXSANBRAURH-VKHMYHEASA-N

Isomeric SMILES

C([C@H](CCl)O)P(=O)(O)O

Canonical SMILES

C(C(CCl)O)P(=O)(O)O

Origin of Product

United States

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